Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer
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Overview
Description
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer is a chemical compound with the molecular formula C10H16. It is a derivative of bicyclo(2.2.1)heptane, featuring two methyl groups and a methylene group. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer typically involves the dimerization of 2,2-dimethyl-3-methylenebicyclo(2.2.1)heptane. This process can be achieved through catalytic or thermal methods. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the dimerization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale dimerization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors designed to handle the specific requirements of the reaction.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce halogenated derivatives.
Scientific Research Applications
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer involves its interaction with molecular targets through its reactive methylene group. This group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure.
2,3-Dimethylene-bicyclo(2.2.1)heptane: Another derivative with different substituents.
Uniqueness
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer is unique due to its specific substitution pattern and reactivity. Its dimeric form also distinguishes it from other similar compounds, providing unique properties and applications.
Properties
CAS No. |
35138-79-5 |
---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
3-[(E)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethenyl]-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C20H32/c1-19(2)15-7-5-13(11-15)17(19)9-10-18-14-6-8-16(12-14)20(18,3)4/h9-10,13-18H,5-8,11-12H2,1-4H3/b10-9+ |
InChI Key |
OVBPQEVETHUSDI-MDZDMXLPSA-N |
Isomeric SMILES |
CC1(C2CCC(C2)C1/C=C/C3C4CCC(C4)C3(C)C)C |
Canonical SMILES |
CC1(C2CCC(C2)C1C=CC3C4CCC(C4)C3(C)C)C |
Origin of Product |
United States |
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